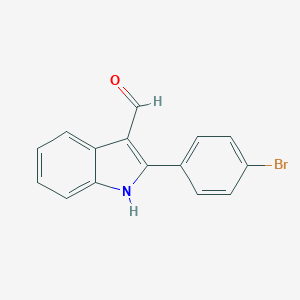

2-(4-bromophenyl)-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIAOCBFWHOZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 4 Bromophenyl 1h Indole 3 Carbaldehyde

Condensation Reactions at the Formyl Group

The aldehyde functional group at the C-3 position of the indole (B1671886) ring is a key site for chemical modifications, readily undergoing condensation reactions with various nucleophiles.

Schiff Base Formation with Aryl Amines and Hydrazine (B178648) Derivatives

The reaction of 2-(4-bromophenyl)-1H-indole-3-carbaldehyde with primary amines, such as aryl amines and hydrazine derivatives, leads to the formation of Schiff bases, also known as azomethines. This condensation reaction typically involves the removal of a water molecule and is often catalyzed by a small amount of acid. For instance, reacting the indole-3-carbaldehyde with substituted anilines or aminothiazoles results in the corresponding N-((1H-indol-3-yl)methylene)aniline derivatives. jocpr.com These reactions are fundamental in constructing larger molecules incorporating the indole moiety. jocpr.com

Similarly, condensation with hydrazine hydrate (B1144303) produces the corresponding hydrazone. researchgate.net This hydrazone can then serve as an intermediate for further reactions. For example, it can be treated with various aromatic aldehydes to afford a series of different Schiff's bases. researchgate.net The reaction with carbohydrazide (B1668358) or substituted acid hydrazides in an alcoholic medium, often with an acid catalyst, yields the corresponding hydrazide derivatives. ekb.egnih.gov

Table 1: Examples of Schiff Base Formation

| Reactant | Product Type | Reference |

|---|---|---|

| Aryl Amines | Schiff Base (Azomethine) | jocpr.com |

| Hydrazine Hydrate | Hydrazone | researchgate.net |

| Acid Hydrazides | Hydrazide Derivatives | ekb.egnih.gov |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base.

This compound undergoes Knoevenagel condensation with active methylene compounds like cyanoacetamide and ethyl cyanoacetate. scirp.org This reaction results in the formation of α,β-unsaturated products, such as 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide and ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate, respectively. scirp.org These reactions are typically carried out in the presence of a base like piperidine. acgpubs.org

The scope of the Knoevenagel condensation extends to other active methylene compounds. For example, the reaction with rhodanine-3-acetic acid in glacial acetic acid with anhydrous sodium acetate (B1210297) yields the corresponding [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative. scirp.org Additionally, condensation with pyrazolone (B3327878) derivatives, such as 1-phenyl-3-methyl-5-pyrazolone, in the presence of a catalyst like piperidine, leads to the formation of pyrazolone-based derivatives.

Table 2: Knoevenagel Condensation Products

| Active Methylene Compound | Product | Reference |

|---|---|---|

| Cyanoacetamide | 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide | scirp.org |

| Ethyl Cyanoacetate | Ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate | scirp.org |

| Rhodanine-3-acetic acid | [5-(1H-indol-3-ylmethylene)-1,3-thiazolidin-3-yl]acetic acid derivative | scirp.org |

| Pyrazolones | Pyrazolone derivatives |

Chalcone (B49325) Derivatives Synthesis via Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, can be synthesized using the Claisen-Schmidt condensation reaction. ijarsct.co.innih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. In this context, this compound can react with various substituted acetophenones in the presence of a base, such as aqueous or ethanolic sodium hydroxide (B78521), to yield indole-based chalcone derivatives. nih.gov The resulting α,β-unsaturated carbonyl system in these chalcones is a key feature responsible for their chemical reactivity and biological significance. ijarsct.co.in

Reactions Involving the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and can act as a nucleophile, although it is generally less reactive than the formyl group. Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. ekb.eg This can be achieved through N-alkylation or N-acylation.

N-alkylation can be performed using alkyl halides in the presence of a base. For instance, reacting the indole with an alkyl halide in a suitable solvent can introduce an alkyl group at the N-1 position. This modification can influence the electronic properties and steric environment of the indole ring, potentially affecting the reactivity of other functional groups. A four-component reaction has been described for the synthesis of 3-iodoindoles, which involves an electrophilic trapping of the intermediate indole anion with alkyl halides to achieve N-alkylation. beilstein-journals.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for altering the electronic properties of the indole ring and for introducing a variety of substituents that can influence the biological activity and physical properties of the resulting molecules.

N-Alkylation: The deprotonation of the indole N-H group, typically with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), generates a nucleophilic indolide anion. This anion readily reacts with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to yield N-alkylated products. A notable example is the synthesis of 2-(4-bromophenyl)-1-methyl-1H-indole-3-carbaldehyde. This N-methylation can be crucial in synthetic strategies to prevent undesired side reactions, such as the 3,2-acetyl migration that can occur in NH-free indoles under certain conditions.

N-Acylation: Similarly, N-acylation can be achieved by treating the indole with an acylating agent. For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in THF affords the corresponding 1-(2-chloroacetyl) derivative. This introduces a reactive handle for further diversification. The success of N-acylation is often confirmed by the disappearance of the characteristic N-H signal in the 1H NMR spectrum.

Interactive Table: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product |

| N-Methylation | NaH, Methyl Iodide, THF | 2-(4-bromophenyl)-1-methyl-1H-indole-3-carbaldehyde |

| N-Benzylation | NaH, Benzyl Bromide, THF | 1-benzyl-2-(4-bromophenyl)-1H-indole-3-carbaldehyde |

| N-Acylation | Chloroacetyl chloride, Triethylamine, THF | 1-(2-chloroacetyl)-2-(4-bromophenyl)-1H-indole-3-carbaldehyde |

Protection and Deprotection Strategies of the Indole N-H Group

In multi-step syntheses, the protection of the indole N-H group is often a necessary strategy to prevent its interference with reagents targeting other parts of the molecule. A variety of protecting groups can be employed, with the choice depending on the stability of the group to the reaction conditions used in subsequent steps and the ease of its removal.

Common protecting groups for the indole nitrogen include tosyl (Ts), benzyl (Bn), and various carbamates like tert-butyloxycarbonyl (Boc). The introduction of these groups typically follows standard procedures, similar to N-alkylation or N-acylation. For example, tosylation can be achieved using tosyl chloride in the presence of a base.

Deprotection strategies are equally important and must be chosen carefully to avoid affecting other functional groups.

Tosyl groups are robust and can be removed under reductive conditions, for instance, using sodium in liquid ammonia (B1221849) or with magnesium in methanol.

Benzyl groups are commonly cleaved by catalytic hydrogenation (e.g., H2, Pd/C), which offers mild reaction conditions.

Boc groups are sensitive to acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA).

Modifications and Transformations at the Bromophenyl Moiety

Cross-Coupling Reactions for Aryl Substituent Diversification

The bromine atom on the C4-position of the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, alkyl, and alkynyl substituents. These reactions are fundamental for creating molecular diversity and synthesizing complex biaryl structures or other conjugated systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or K3PO4). organic-chemistry.org This method is widely used for the formation of C-C bonds and is known for its tolerance of a broad range of functional groups. organic-chemistry.org By employing different boronic acids, a library of 2-(biphenyl-4-yl)-1H-indole-3-carbaldehyde analogues can be synthesized.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for the formation of substituted alkenes and has been extensively developed. researchgate.net It allows for the introduction of vinyl groups, which can be further functionalized.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. scirp.org It is a reliable method for the synthesis of arylalkynes, which are important intermediates in organic synthesis. scirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org This provides direct access to a variety of N-arylated indole derivatives, which are prevalent in medicinal chemistry. organic-chemistry.org

Interactive Table: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl |

| Heck-Mizoroki | Alkene | Pd(OAc)2 / Ligand / Base | Arylalkene |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu(I) / Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | Arylamine |

Other Functional Group Transformations

Oxidation and Reduction Reactions of the Aldehyde Group

The aldehyde group at the C3-position of the indole ring is a versatile functional group that can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of indole derivatives.

Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 2-(4-bromophenyl)-1H-indole-3-carboxylic acid, can be achieved using a variety of oxidizing agents. Mild and efficient methods often employ reagents like Oxone or sodium perborate (B1237305) in acetic acid. organic-chemistry.org Another common method is the use of hydrogen peroxide in a basic aqueous solution. researchgate.net These carboxylic acid derivatives are valuable intermediates for the synthesis of amides, esters, and other acid derivatives.

Reduction: The reduction of the aldehyde to the primary alcohol, (2-(4-bromophenyl)-1H-indol-3-yl)methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and chemoselective reagent for this transformation, as it generally does not affect other reducible groups that might be present in the molecule.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyrimidine (B1678525), Thiazole (B1198619) Derivatives)

The aldehyde functionality of this compound is a key precursor for the construction of various fused heterocyclic systems through cyclization and condensation reactions. These reactions significantly expand the structural diversity of compounds derivable from this indole scaffold.

Thiazole Derivatives: The reaction of this compound with rhodanine-3-acetic acid in glacial acetic acid with anhydrous sodium acetate leads to the formation of [5-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid. scirp.org This exemplifies a Knoevenagel condensation followed by cyclization. researchgate.net Another route to thiazole derivatives involves a one-pot, three-component reaction of the indole aldehyde, a phenacyl bromide, and thiourea. scirp.org

Pyrimidine Derivatives: While direct synthesis of fused pyrimidines from this specific aldehyde is less commonly reported, general synthetic strategies for pyrimidines often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The indole aldehyde can be used to generate suitable precursors. For instance, Knoevenagel condensation of the aldehyde with active methylene compounds like ethyl cyanoacetate, followed by reaction with urea (B33335) or thiourea, can lead to pyrimidine derivatives. researchgate.net

Interactive Table: Cyclization Reactions

| Reagent(s) | Resulting Heterocycle | Reference |

| Rhodanine-3-acetic acid | Thiazolidinone derivative | scirp.org |

| Phenacyl bromide, Thiourea | Thiazole derivative | scirp.org |

| Ethyl cyanoacetate, Thiourea | Pyrimidinethione derivative | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 1h Indole 3 Carbaldehyde and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while tandem techniques like ESI-MS/MS reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-(4-bromophenyl)-1H-indole-3-carbaldehyde, with the molecular formula C₁₅H₁₀BrNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This precise mass measurement allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The data obtained from HRMS is fundamental for the characterization of newly synthesized molecules.

| Molecular Formula | Calculated Exact Mass [M] | Calculated m/z for [M+H]⁺ |

|---|---|---|

| C₁₅H₁₀⁷⁹BrNO | 298.9946 | 299.9974 |

| C₁₅H₁₀⁸¹BrNO | 300.9925 | 301.9953 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for their analysis with minimal fragmentation. In the positive ion mode, this compound is expected to readily form the protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da.

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule undergoes collision-induced dissociation (CID), leading to specific fragmentation patterns that provide valuable structural information. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes, leading to the loss of a neutral CO molecule (28 Da).

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.

Cleavage of the Phenyl-Indole Bond: Scission of the bond connecting the bromophenyl ring and the indole (B1671886) core.

These fragmentation patterns are instrumental in confirming the connectivity of the different structural units within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of energy promotes electrons from a ground electronic state to an excited state, with the specific wavelengths of absorption being characteristic of the molecule's chromophores.

Electronic Transitions and Chromophore Analysis

The chromophore of this compound is an extended π-conjugated system comprising the indole ring, the C3-aldehyde group, and the C2-bromophenyl ring. This extensive conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed for such systems are π → π* transitions, which are typically intense, and n → π* transitions, which are weaker.

The indole nucleus itself exhibits characteristic absorptions. The introduction of the electron-withdrawing carbaldehyde group at the 3-position and the bromophenyl group at the 2-position extends the conjugation, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is expected to appear as a lower intensity band at a longer wavelength than the main π → π* transitions. The precise absorption maxima (λmax) and molar absorptivity are influenced by the solvent polarity.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the molecule's connectivity and revealing its conformation in the solid state.

Determination of Crystal Structure and Molecular Geometry

While a published crystal structure for this compound was not available in the surveyed literature, an SC-XRD analysis would provide critical structural data. Such an analysis would determine the crystal system and space group in which the compound crystallizes.

Key molecular geometry parameters that would be elucidated include:

Planarity: Assessment of the planarity of the indole ring system.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the expected values for sp² and sp³ hybridized atoms and revealing any structural strain.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the indole N-H and the carbonyl oxygen) and other non-covalent interactions that dictate the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Cyclic Tetramer Formation)

The molecular structure of this compound, featuring an indole nitrogen (N-H) as a hydrogen bond donor and a carbonyl oxygen (C=O) from the carbaldehyde group as a hydrogen bond acceptor, strongly predisposes it to significant intermolecular interactions. While direct crystallographic studies on this specific compound are not extensively detailed in the available literature, analysis of closely related structures provides substantial insight into the expected bonding patterns.

A notable example is observed in the crystal structure of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one, a derivative of indole-3-carbaldehyde. In this molecule, the indolic N-H group acts as a hydrogen-bond donor, interacting with the carbonyl oxygen atom, which serves as the acceptor. niscpr.res.in This specific interaction (N1–H1···O1) is fundamental to the formation of a supramolecular assembly. niscpr.res.in The crystallographic study of this indolyl chalcone (B49325) reveals the formation of a hydrogen-bonded cyclic tetramer. niscpr.res.in This tetramer assembles around a 2-fold axis and a 4-fold roto-inversion axis, indicating a highly ordered and stable crystal packing arrangement driven by these hydrogen bonds. niscpr.res.in

Similarly, in the parent molecule, 1H-indole-3-carbaldehyde, N–H⋯O hydrogen bonds are the primary interactions linking the molecules together. These bonds form chains that run parallel to the [02-1] direction in the crystal lattice. nih.gov In other related heterocyclic compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, C—H···O interactions are prominent features in the crystal packing, leading to the formation of helical supramolecular chains. nih.gov

Given these precedents, it is highly probable that this compound also participates in strong N–H⋯O hydrogen bonding. The presence of the electron-withdrawing bromophenyl group at the 2-position of the indole ring may influence the electronic properties of the indole N-H group, potentially affecting the strength and geometry of these hydrogen bonds. The formation of dimers, chains, or more complex assemblies like cyclic tetramers is therefore anticipated in the solid state of the title compound.

Crystallographic Data and Unit Cell Parameters

For instance, the related indolyl chalcone, (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one, crystallizes in the I -4 space group with the following unit cell parameters: a = 23.9636(17) Å, b = 23.9636(17) Å, and c = 5.1428(5) Å. niscpr.res.in

The parent compound, 1H-indole-3-carbaldehyde, crystallizes in an orthorhombic system. nih.gov Its crystallographic data is detailed in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO |

| Molecular Weight (Mr) | 145.16 |

| Crystal System | Orthorhombic |

| a | 14.0758 (9) Å |

| b | 5.8059 (4) Å |

| c | 8.6909 (5) Å |

| Volume (V) | 710.24 (8) ų |

| Z | 4 |

Another relevant structure, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which shares the bromophenyl and carbaldehyde functional groups, crystallizes in a monoclinic system. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁BrN₂O |

| Molecular Weight (Mr) | 327.18 |

| Crystal System | Monoclinic |

| a | 17.7233 (4) Å |

| b | 3.8630 (1) Å |

| c | 20.4224 (5) Å |

| β | 110.137 (3)° |

| Volume (V) | 1312.75 (6) ų |

| Z | 4 |

Biological Activities and Pharmacological Potential of 2 4 Bromophenyl 1h Indole 3 Carbaldehyde Derivatives

Antimicrobial Activities

The indole (B1671886) nucleus is a well-established pharmacophore in the design of antimicrobial agents. The introduction of a 4-bromophenyl group and a reactive carbaldehyde function enhances the potential for broad-spectrum activity. Derivatives, such as Schiff bases and hydrazones formed from the carbaldehyde group, have been a primary focus of investigation, demonstrating significant efficacy against a range of pathogenic microbes.

Antibacterial Efficacy against Gram-Positive (e.g., S. aureus, B. subtilis) and Gram-Negative (e.g., E. coli, P. aeruginosa) Strains

Derivatives of indole-3-carbaldehyde have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various indole-3-aldehyde hydrazide and hydrazone derivatives have demonstrated a broad spectrum of activity. For instance, a series of 5-bromoindole-3-aldehyde hydrazones displayed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov

Schiff bases synthesized from indole-3-carbaldehyde and various aryl amines have also been evaluated. While some showed poor to good activity against Escherichia coli, S. aureus, and Pseudomonas aeruginosa, their efficacy was often more pronounced against other strains like Klebsiella pneumoniae. ijpsr.com The antibacterial potential of these compounds underscores the importance of the indole scaffold in developing new agents to combat bacterial infections, including those caused by antibiotic-resistant strains. dntb.gov.uaexlibrisgroup.com

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 5-Bromoindole-3-aldehyde Hydrazones | Staphylococcus aureus | 6.25 - 100 | nih.gov |

| 5-Bromoindole-3-aldehyde Hydrazones | MRSA | 6.25 - 100 | nih.gov |

| Indole-3-carbaldehyde Schiff Bases | Escherichia coli | Variable (Poor to Good) | ijpsr.com |

| Indole-3-carbaldehyde Schiff Bases | Staphylococcus aureus | Variable (Poor to Good) | ijpsr.com |

| Indole-3-carbaldehyde Schiff Bases | Pseudomonas aeruginosa | Variable (Poor to Good) | ijpsr.com |

Antifungal Efficacy against Various Fungal Pathogens (e.g., F. moniliforme, H. oryzae, R. solani)

The antifungal properties of 2-(4-bromophenyl)-1H-indole-3-carbaldehyde and its analogues are particularly noteworthy, especially against phytopathogenic fungi that cause significant agricultural losses. Indole-3-carbaldehyde itself has been identified as having antifungal properties. wikipedia.org

Studies on synthesized indole derivatives have demonstrated their potential to control devastating plant pathogens. For example, certain 3-indolyl-3-hydroxy oxindole derivatives, which share the core indole structure, have shown excellent, broad-spectrum antifungal activities against fungi such as Rhizoctonia solani. mdpi.com Research into Schiff bases derived from indole-3-carbaldehyde has also confirmed activity against fungal cultures like Fusarium oxysporum. researchgate.net The fungicidal activity of these compounds highlights their potential for development as novel agrochemicals to protect crops from fungal diseases. mdpi.com

| Compound/Derivative | Fungal Pathogen | Efficacy | Reference |

| Indole-3-carbaldehyde | General | Antifungal properties noted | wikipedia.org |

| Indole-3-carbaldehyde Schiff Bases | Fusarium oxysporum | Active | researchgate.net |

| 3-Indolyl-3-hydroxy oxindole derivatives | Rhizoctonia solani | Excellent, broad-spectrum | mdpi.com |

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption)

The antimicrobial action of indole derivatives is believed to be multifaceted. One of the proposed mechanisms involves the disruption of the bacterial cell membrane. The bromination of indole compounds may enhance this effect by increasing the permeability of the cell membrane, allowing more of the active compound to enter the cell. mdpi.com Research on indole-3-carboxamido-polyamine conjugates, particularly 5-bromo substituted analogues, suggests that membrane perturbation is a key mechanism for both their intrinsic antimicrobial activity and their ability to potentiate other antibiotics. mdpi.com These compounds have been shown to disrupt the bacterial membrane of S. aureus and the outer membrane of P. aeruginosa. mdpi.com

In fungi, indole-3-carboxaldehyde (B46971) has been found to cause significant ultrastructural damage. It can induce the disintegration of the mitochondrial double membrane and cause cell wall separation in Fusarium solani. mdpi.com This disruption of mitochondrial function and cell integrity ultimately leads to fungal cell death. mdpi.com

Anticancer and Antiproliferative Properties

The indole scaffold is a privileged structure in cancer drug discovery, forming the backbone of numerous natural and synthetic compounds with potent antitumor activity. nih.gov Derivatives of this compound are being actively investigated for their ability to inhibit cancer cell growth and proliferation through various mechanisms.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A-549)

A significant body of research has demonstrated the cytotoxic effects of indole derivatives against a panel of human cancer cell lines. Novel 2-phenylindole (B188600) compounds have shown strong antiproliferative activity in the estrogen receptor (ER) positive MCF-7 breast cancer cell line. nih.gov For example, certain synthesized bisindole structures and conjugates have exhibited IC50 values in the low micromolar range (e.g., 1.86 µM and 2.71 µM) against MCF-7 cells. nih.gov

The activity of indole derivatives is not limited to breast cancer cells. Studies have also evaluated their efficacy against the A549 non-small-cell lung cancer cell line. researchgate.net For instance, a series of novel indole-1,2,4-triazole derivatives displayed excellent antiproliferative activity against A549 and MCF-7 cells, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com These findings indicate that the 2-phenylindole scaffold, particularly with substitutions like the 4-bromophenyl group, is a promising template for designing potent and selective anticancer agents.

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

| 2-Phenylindole Derivative | MCF-7 (Breast) | 1.86 µM | nih.gov |

| 2-Phenylindole Derivative | MCF-7 (Breast) | 2.71 µM | nih.gov |

| Indole-1,2,4-triazole Derivative | A549 (Lung) | 0.30 ± 0.13 µM | mdpi.com |

| Indole-1,2,4-triazole Derivative | MCF-7 (Breast) | 0.38 ± 0.12 µM | mdpi.com |

Inhibition of Tubulin Polymerization

One of the most critical mechanisms underlying the anticancer activity of many indole derivatives is the inhibition of tubulin polymerization. semanticscholar.orgnih.govtandfonline.com Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and agents that interfere with their function are among the most effective classes of anticancer drugs. nih.govsemanticscholar.org

A wide array of synthetic indole-based molecules, including aroylindoles and arylthioindoles, have been identified as potent inhibitors of tubulin polymerization. semanticscholar.orgnih.govnih.gov These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in cancer cells. nih.gov The 2-phenylindole scaffold is a key feature in many of these inhibitors, highlighting the potential of this compound derivatives to act via this well-established anticancer mechanism. nih.govnih.gov

Antioxidant Activities

Protection against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Derivatives of indole-3-carboxaldehyde have demonstrated significant potential in mitigating oxidative stress.

A series of novel indole-3-carboxaldehyde analogues conjugated with different aryl amines were synthesized and evaluated for their antioxidant properties. The antioxidant potential was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and an inhibition of microsomal lipid peroxidation (LPO) assay. While many of the synthesized compounds showed varying degrees of activity, one particular derivative, compound (5f), exhibited superior antioxidant activity compared to the other analogues and even surpassed the standard antioxidant, butylated hydroxy anisole (BHA) . The initial compound, indole-3-carboxaldehyde, showed considerable activity, whereas an intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, had negligible activity. This suggests that the addition of aryl amines significantly enhances the antioxidant capacity .

Furthermore, indole-based compounds have been investigated for their neuroprotective potential, which is often linked to their antioxidant properties. Studies on synthetic indole-phenolic compounds have shown their ability to reduce ROS production, suggesting a protective role against oxidative stress-induced neuronal damage nih.gov. These compounds demonstrated the ability to preserve cell viability in the presence of hydrogen peroxide (H2O2), a potent oxidizing agent, in neuroblastoma cell lines nih.gov.

The protective effects of indole derivatives against oxidative stress are summarized in the table below:

| Compound/Derivative | Assay | Results | Reference |

| Indole-3-carboxaldehyde analogue (5f) | DPPH radical scavenging, LPO | Superior antioxidant activity compared to standard (BHA) | |

| Indole-phenolic compounds | ROS production in neuroblastoma cells | Significant reduction in ROS production | nih.gov |

| Indole-phenolic compounds | H2O2-induced cytotoxicity | Preservation of cell viability | nih.gov |

Other Notable Biological Activities

Beyond their antioxidant capabilities, derivatives of this compound and related indole structures have been explored for a range of other significant biological activities.

Helminth infections remain a significant global health problem, particularly in developing countries. Research into new anthelmintic agents is crucial to combatting these parasitic diseases. While direct studies on the anthelmintic activity of this compound derivatives are limited, related indole compounds have shown promise.

For instance, a brominated indole-3-carbaldehyde metabolite has demonstrated antimicrobial and antifouling activity nih.gov. More directly, a new indole derivative, 3-indoleacrylamide, isolated from the red alga Chondria atropurpurea, has exhibited in vitro anthelmintic activity nih.gov. Furthermore, Schiff bases derived from indole-2-carbaldehyde have been synthesized and evaluated for their anthelmintic effects ajchem-b.com. One such derivative, MUB-03, showed significant paralysis and death times for earthworms at concentrations of 50 mg/ml and 100 mg/ml, comparable to the standard drug Albendazole ajchem-b.com. Another study on indole derivatives synthesized via microwave assistance also reported significant dose-dependent anthelmintic activity against Pheretima posthuma researchgate.net.

These findings suggest that the indole scaffold, including derivatives of indole-3-carbaldehyde, represents a promising area for the development of new anthelmintic drugs.

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Indole derivatives have been a focus of such research.

Several indole derivatives, prepared from the reaction of indole-3-carboxaldehyde with various p-substituted phenylsemicarbazides, have been screened for their anticonvulsant activity against chemically induced convulsion models researchgate.net. Some of these compounds were found to be highly active, indicating their potential to act through different mechanisms in the course of epileptic seizures researchgate.net. The chemistry of indole derivatives has been of great interest to medicinal chemists due to their wide range of biological activities, including anticonvulsant properties researchgate.net.

Further studies on new indole derivatives, specifically 5-[2(3)-di alkyl amino alkoxy] Indole 2,3-di-one derivatives, have shown good antiepileptic activity with less neurotoxicity compared to the standard drug phenytoin in a Maximal Electroshock (MES) seizures model nih.gov. Some of these derivatives were also found to restore decreased levels of brain monoamines, which may contribute to their anticonvulsant effects nih.gov. Mannich bases of 2-aminothiophenes incorporating indole-3-carboxaldehyde have also been evaluated and shown to afford protection against strychnine and picrotoxin-induced convulsions in mice .

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of drug-resistant strains necessitates the development of new antitubercular drugs. Indole derivatives have shown significant promise in this area.

Schiff bases of substituted indoles, specifically 2(( ajchem-b.comnih.govresearchgate.netthiadiazino[6, 5-b]indol-3-ylimino)methyl)substituted phenols, have been synthesized and found to exhibit antitubercular activities researchgate.net. Additionally, dihydropyrimidinones, which can be synthesized from indole-3-carboxaldehyde, are known to possess a wide range of biological activities, including antitubercular effects ijpsjournal.com.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are involved in the pathophysiology of several neurological disorders, including Alzheimer's and Parkinson's diseases. Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for these conditions.

A study on indolyl chalcones identified (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9), a derivative of the core structure of interest, as a potent and promising MAO-B inhibitor. This compound also exhibited significant acetylcholinesterase inhibition, making it a dual-acting agent with potential for the treatment of Alzheimer's disease nih.gov. Further investigation in cell line studies explored its role as a neuroprotective agent against neuronal degeneration nih.gov.

The indole nucleus is a key component in many compounds with antiviral and anti-plasmodial activities. Schiff bases derived from indole-3-carboxaldehyde have been noted for their broad biological properties, including antiviral activity researchgate.netnih.gov. The stability and versatility of the indole scaffold have led to the development of numerous derivatives with potential therapeutic applications against viral and parasitic infections researchgate.net.

Indole-based compounds have been reported to exert potent activity against chloroquine-resistant Plasmodium strains, the causative agent of malaria. Their mechanisms of action can differ from existing drugs, such as inhibiting hemozoin formation or targeting novel pathways like the dysregulation of sodium and osmotic homeostasis through PfATP4 inhibition nih.gov. While specific studies on this compound derivatives are not extensively documented in this context, the broader class of indole derivatives, including bisindoles and indole-3-glyoxyl tyrosine derivatives, have shown promising anti-plasmodial properties nih.govnih.gov. The structural diversity of indole alkaloids from natural sources also provides a rich platform for the discovery of new anti-plasmodial agents researchgate.net.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents at the Indole (B1671886) Nitrogen (N-1) on Biological Activity

The hydrogen atom on the indole nitrogen (N-1) is a common site for substitution to explore its impact on biological activity. N-alkylation can influence the molecule's polarity, lipophilicity, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins.

Studies have shown that introducing various alkyl and benzyl (B1604629) groups at the N-1 position of the indole-3-carbaldehyde core can lead to compounds with significant cytotoxic activities. psu.eduresearchgate.net For instance, a series of N-substituted indole-3-carbaldehyde derivatives were synthesized and evaluated for their antitumor properties. researchgate.net These modifications are often a preliminary step before further derivatization, such as conversion to chalcones, to create a library of compounds for biological screening. psu.eduresearchgate.net The conversion of these N-substituted precursors into indolylchalcones has yielded derivatives with promising antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells in vitro. psu.eduresearchgate.net This suggests that substitution at the N-1 position is a viable strategy for modulating the anticancer potential of this scaffold.

Furthermore, N-alkylation has been explored in the broader context of 2-phenylindole (B188600) derivatives as inhibitors of nitric oxide production and NF-κB activity. nih.gov While N-alkylation with groups like methyl, ethyl, and benzyl did not always lead to a significant increase in inhibitory activity in that specific study, it highlights the importance of the N-H bond and the potential for N-substituents to fine-tune activity depending on the biological target. nih.gov

| N-1 Substituent (R) | Resulting Chalcone (B49325) Derivative | Observed Biological Activity | Reference |

|---|---|---|---|

| -H (unsubstituted) | Indolylchalcone | Baseline cytotoxic activity | researchgate.net |

| -CH₃ (Methyl) | N-Methylindolylchalcone | Significant cytotoxic activity against EAC cells | researchgate.net |

| -CH₂CH=CH₂ (Allyl) | N-Allylindolylchalcone | Significant cytotoxic activity against EAC cells | researchgate.net |

| -CH₂Ph (Benzyl) | N-Benzylindolylchalcone | Significant cytotoxic activity against EAC cells | researchgate.net |

Impact of Substitutions at the 2-Phenyl Ring (e.g., Halogenation, Methylation)

The 2-phenyl ring of the indole scaffold is another key area for modification to enhance biological activity. The nature and position of substituents on this ring can drastically alter the compound's electronic properties, hydrophobicity, and steric interactions with the target binding site.

SAR studies on 2-phenylindole-3-carbaldehydes have demonstrated that lipophilic substituents on the aromatic rings are critical for antimitotic activity. nih.gov In a study targeting tubulin polymerization in breast cancer cells, derivatives with a 4-methoxy group on the 2-phenyl ring, combined with 5-alkyl groups on the indole core, showed potent growth inhibition with IC₅₀ values in the low nanomolar range (5-20 nM). nih.gov This indicates a synergistic effect between substituents on both the indole and the 2-phenyl rings. The 4-bromo substituent in the parent compound already provides a degree of lipophilicity and the potential for halogen bonding, which can be a favorable interaction in protein-ligand binding.

Further studies on 2-arylindoles as inhibitors of NF-κB activity have shown that introducing a mono-halogen atom (like fluorine) at the 4'-position of the phenyl ring is beneficial for activity compared to the unsubstituted analog. nih.gov The position of the substituent is also crucial; for example, a methyl group at the 4'-position (4'-Me) resulted in potent activity, whereas a 2'-Me group led to an inactive compound. nih.gov This highlights the sensitivity of the biological target to the specific placement of functional groups on the 2-phenyl ring.

| Substituent at 2-Phenyl Ring | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|

| 4-Methoxy | Tubulin Polymerization (Antimitotic) | Strongly inhibits breast cancer cell growth (IC₅₀ = 5-20 nM) when combined with 5-alkylindole. | nih.gov |

| 4-Bromo | Inflammation (via Chalcone) | The resulting chalcone is a potent anti-inflammatory agent. | tandfonline.comnih.govtandfonline.com |

| 4-Fluoro | NF-κB Inhibition | Beneficial for activity compared to the unsubstituted compound. | nih.gov |

| 4-Methyl | NF-κB Inhibition | Potent activity (IC₅₀ = 1.5 µM). | nih.gov |

| 2-Methyl | NF-κB Inhibition | Compound was inactive. | nih.gov |

Role of the 3-Carbaldehyde Moiety and its Derivatives (e.g., Schiff Bases, Chalcones)

The 3-carbaldehyde group is a versatile functional handle that allows for the synthesis of a vast array of derivatives, most notably Schiff bases and chalcones, which often exhibit enhanced or entirely new biological activities. nih.gov

Schiff Bases: The condensation of the aldehyde with various primary amines or hydrazines yields Schiff bases (or azomethines). benthamdirect.comgsconlinepress.com These derivatives have a broad spectrum of pharmacological applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. benthamdirect.comingentaconnect.comscirp.orgjocpr.com For example, Schiff bases derived from indole-3-carboxaldehyde (B46971) and amino acids have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. nih.govresearchgate.net The imine (>C=N–) linkage is crucial for the biological activity of these compounds, providing a key site for interaction with biological targets. gsconlinepress.com

Chalcones: Chalcones are α,β-unsaturated ketones formed via a Claisen-Schmidt condensation between the indole-3-carbaldehyde and an acetophenone (B1666503) derivative. acs.orgnih.gov This reaction extends the conjugation of the system and introduces a flexible three-carbon linker, which is often associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. researchgate.netresearchgate.netnih.gov

A prominent example is the chalcone derivative (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one, which has been studied extensively for its anti-inflammatory properties. tandfonline.comnih.govtandfonline.com This compound was shown to significantly inhibit inflammatory markers in lipopolysaccharide (LPS)-activated macrophages and reduce paw swelling in animal models of acute inflammation. tandfonline.comnih.gov Its mechanism is linked to the downregulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2), as well as the inhibition of the NF-κB signaling pathway. tandfonline.comnih.govtandfonline.com

The conversion of the 3-carbaldehyde to other functional groups, such as an oxime or a cyano group, has also been shown to be a successful strategy. In the context of 2-phenylindole derivatives, both the 3-carboxaldehyde oxime and 3-cyano derivatives exhibited potent inhibition of nitrite (B80452) production and NF-κB activity, significantly improving upon the parent aldehyde. nih.govrsc.org

| Derivative Type | General Structure | Reported Biological Activities | References |

|---|---|---|---|

| Schiff Bases | Indole-CH=N-R | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory | benthamdirect.comingentaconnect.comnih.govresearchgate.net |

| Chalcones | Indole-CH=CH-C(=O)-R | Anti-inflammatory, Anticancer, Antioxidant, Antimitotic | psu.edutandfonline.comnih.govresearchgate.nettandfonline.com |

| Oximes | Indole-CH=N-OH | Potent Nitric Oxide and NF-κB Inhibition | nih.govrsc.org |

| Aroyl Hydrazones | Indole-CH=N-NH-C(=O)-Ar | Antimitotic, Apoptosis Induction | sigmaaldrich.cn |

Stereochemical Considerations and Conformational Effects on Activity

Stereochemistry—the three-dimensional arrangement of atoms—and conformational flexibility are critical factors that govern the biological activity of drug molecules. washington.eduwindows.net For derivatives of 2-(4-bromophenyl)-1H-indole-3-carbaldehyde, these aspects can significantly influence how the molecule fits into and interacts with its biological target.

In chalcone derivatives, the double bond in the α,β-unsaturated system can exist as either an E (trans) or Z (cis) isomer. The (E)-isomer is generally more stable and is the form predominantly synthesized and studied for biological activity. tandfonline.comnih.gov For example, the potent anti-inflammatory compound (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one specifies the (E)-stereochemistry, indicating that this specific spatial arrangement is crucial for its activity. tandfonline.comnih.govtandfonline.com

Rational Design of Novel Indole Derivatives with Enhanced Potency and Selectivity

Rational drug design utilizes the understanding of SAR to create new molecules with improved therapeutic properties. mdpi.comnih.gov The this compound scaffold is an excellent starting point for such efforts due to its proven biological activity and multiple sites for chemical modification.

The design process often involves a cycle of designing, synthesizing, and testing new compounds. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For example, the 4-bromo group on the phenyl ring could be replaced with other halogens (Cl, F) or a trifluoromethyl (CF₃) group to modulate electronic effects and lipophilicity. tandfonline.com

Structure-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, computational tools like molecular docking can be used to predict how different indole derivatives will bind. This allows for the design of compounds that make optimal interactions with the active site, enhancing potency and selectivity. researchgate.net

Scaffold Hopping and Hybridization: Combining the indole scaffold with other known pharmacophores can lead to hybrid molecules with novel or synergistic activities. nih.gov The creation of indole-chalcone and indole-Schiff base hybrids are prime examples of this strategy. benthamdirect.comacs.org

Based on existing SAR, a rational approach to designing more potent anticancer agents from this scaffold might involve combining a 4-methoxy or 4-fluoro substituent on the 2-phenyl ring with an N-alkyl group on the indole nitrogen and converting the 3-carbaldehyde into a chalcone or aroyl hydrazone derivative. nih.govnih.govsigmaaldrich.cn This combinatorial approach, guided by previous findings, allows for a focused search for derivatives with superior potency and better therapeutic profiles.

Advanced Applications and Future Research Directions

Development as Lead Compounds for Drug Discovery

The indole (B1671886) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. rsc.orgmdpi.com The compound 2-(4-bromophenyl)-1H-indole-3-carbaldehyde serves as a valuable starting point or lead compound for the discovery of new therapeutic agents. The aldehyde group at the 3-position is a key functional handle, allowing for straightforward chemical modifications to generate diverse libraries of derivative compounds, such as Schiff bases, hydrazones, and other heterocyclic systems through condensation reactions. researchgate.net

Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, making them attractive for further investigation. researchgate.net The presence of the 4-bromophenyl substituent at the 2-position is particularly noteworthy. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for biological targets like enzymes or receptors. This feature, combined with the established bioactivity of the indole core, makes this compound and its derivatives promising candidates for targeting various diseases. Research has shown that related indole structures are being explored for anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net The development process involves synthesizing derivatives and screening them for activity against specific biological targets, aiming to identify novel drug candidates with improved efficacy and safety profiles. mdpi.com

Table 1: Potential Therapeutic Applications of Indole-3-Carbaldehyde Derivatives

| Therapeutic Area | Potential Biological Target/Mechanism | Reference |

| Oncology | Kinase Inhibition, Tubulin Polymerization Inhibition, Bcl-2/Mcl-1 Inhibition | mdpi.commdpi.com |

| Infectious Diseases | Inhibition of microbial growth (antibacterial, antifungal) | researchgate.net |

| Inflammatory Disorders | Modulation of inflammatory pathways | researchgate.net |

| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase | researchgate.net |

Potential in Targeted Drug Delivery Systems

A significant hurdle in translating promising compounds into effective medicines is ensuring they reach the desired site of action in the body without causing widespread side effects. frontiersin.org Targeted drug delivery systems (DDS) are designed to overcome this challenge by concentrating a therapeutic agent at a specific location, such as a tumor or an inflamed joint. nih.gov

Small molecules like this compound and its bioactive derivatives are ideal candidates for incorporation into such systems. One promising strategy involves loading these compounds onto nanoparticles. frontiersin.org Nanocarriers, which can be made from biocompatible materials like polymers or lipids, can protect the drug from degradation in the bloodstream, improve its solubility, and be engineered to target specific cells or tissues. frontiersin.orgajprd.com For example, the surface of a nanoparticle carrying an indole-based drug could be modified with ligands that bind to receptors overexpressed on cancer cells, thereby ensuring precise delivery of the cytotoxic agent. ajprd.com This approach enhances therapeutic efficacy while minimizing exposure to healthy tissues and reducing off-target effects. frontiersin.orgajprd.com

Application in Material Science (e.g., NLO Materials)

Beyond its biomedical potential, the electronic structure of this compound makes it relevant to the field of material science. The compound features a conjugated system of delocalized π-electrons spanning the indole and bromophenyl rings, a key characteristic of organic nonlinear optical (NLO) materials. nih.gov NLO materials interact with intense laser light to produce new frequencies, a property essential for applications in high-speed information processing, optical communications, and data storage. rsc.orgjhuapl.edu

The structure of this indole derivative contains electron-donating (the indole nitrogen) and electron-accepting (the carbaldehyde group) moieties, creating an intramolecular charge-transfer system that can lead to a large NLO response. nih.gov The bromophenyl group further modifies the electronic properties of the molecule. Theoretical and experimental studies on similar organic compounds have shown that molecular engineering—the strategic modification of chemical structure—can fine-tune these NLO properties. jhuapl.edu Consequently, this compound could serve as a building block for creating new organic crystals or polymers with significant NLO activity. Its electronic properties also suggest potential use in the development of other advanced materials like organic semiconductors and components for organic light-emitting diodes (OLEDs).

Table 2: Features of this compound Relevant to NLO Applications

| Structural Feature | Relevance to NLO Properties | Reference |

| Conjugated π-electron system | Essential for electron delocalization and nonlinear response. | nih.gov |

| Indole Nucleus (Donor) | Acts as an electron-donating part of the molecule. | nih.gov |

| Carbaldehyde Group (Acceptor) | Acts as an electron-withdrawing group, facilitating intramolecular charge transfer. | nih.gov |

| Bromophenyl Group | Modifies the electronic and crystalline properties of the material. |

Further Exploration of Novel Bioactivities and Therapeutic Targets

The indole nucleus is a prolific source of bioactive compounds. mdpi.com While derivatives of this compound are being investigated for known activities like anticancer and antimicrobial effects, there is vast potential for discovering novel biological functions. researchgate.net High-throughput screening of this compound and its derivatives against a wide array of biological targets could uncover unexpected therapeutic applications.

For instance, the fluorescent properties noted in some indole derivatives suggest they could be developed as molecular probes for biological imaging or as diagnostic tools. Furthermore, many indole alkaloids interact with the central nervous system, and exploring the neuropharmacological profile of this compound's derivatives could lead to new treatments for neurological or psychiatric disorders. ontosight.ai The search for new bioactivities involves testing against diverse targets, including protein kinases, G-protein coupled receptors, and ion channels, to identify novel mechanisms of action and address unmet medical needs. researchgate.netmdpi.com

Challenges and Opportunities in the Clinical Translation of Indole-Based Therapeutics

Despite the immense therapeutic potential of indole-based compounds, their journey from the laboratory to the clinic is fraught with challenges. A primary obstacle is optimizing their drug-like properties, including solubility, metabolic stability, and oral bioavailability. mdpi.com Many promising compounds fail in preclinical development due to poor pharmacokinetics. Another significant challenge, as mentioned, is ensuring effective and targeted drug delivery to maximize efficacy and minimize toxicity. frontiersin.org

However, the opportunities are substantial. The successful clinical translation of over 40 indole-containing drugs for various conditions demonstrates that these challenges can be overcome. rsc.org Advances in medicinal chemistry, such as structure-activity relationship (SAR) studies, are continually refining the design of indole derivatives to enhance their therapeutic profiles. mdpi.com Furthermore, the development of innovative drug delivery technologies offers new avenues for administering these compounds effectively. frontiersin.org While many indole alkaloids have been evaluated in preclinical studies, there is a clear need for more rigorous clinical trials to validate their efficacy and safety in humans. frontiersin.org Continued research into both the fundamental biology of these compounds and the practical aspects of their formulation and delivery will be crucial for unlocking their full therapeutic potential.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-bromophenyl)-1H-indole-3-carbaldehyde, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via condensation reactions. A key intermediate is 1H-indole-3-carbaldehyde, which undergoes electrophilic substitution with 4-bromophenyl reagents. For example, 1H-indole-3-carbaldehyde oxime (prepared by reacting 1H-indole-3-carbaldehyde with hydroxylamine in ethanol) can be further functionalized with bromophenyl groups via palladium-catalyzed cross-coupling or Ullmann-type reactions . Solvent choice (e.g., ethanol, DMF) and temperature control (reflux conditions) are critical for yield optimization.

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : - and -NMR identify substituent positions on the indole and bromophenyl rings.

- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic systems (e.g., 58.85° for a related bromophenyl-indole derivative) .

- IR spectroscopy : Confirms aldehyde (C=O stretch: ~1680 cm) and indole N–H (~3400 cm) functional groups .

Q. What safety precautions are necessary when handling brominated indole derivatives during synthesis?

- Methodology :

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Toxicological data for brominated aromatics are often incomplete, so treat as hazardous. Monitor for respiratory irritation and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodology :

- Use SHELXL for refinement, ensuring proper treatment of disorder or twinning .

- Validate hydrogen-bonding networks with PLATON or Mercury to detect geometric outliers .

- Cross-check experimental data (e.g., bond angles, R-factors) against related structures (e.g., 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, R-factor = 0.042) .

Q. What role do hydrogen-bonding patterns play in the crystal packing of bromophenyl-substituted indole derivatives?

- Methodology :

- Perform graph-set analysis (e.g., Etter’s rules) to classify motifs like dimers or chains.

- In bromophenyl-indoles, weak C–H···O/N interactions often stabilize layered structures, while strong N–H···O bonds dictate 3D packing .

- Compare with analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde) to assess bromine’s steric/electronic effects .

Q. How do computational methods compare with experimental data in predicting the molecular geometry of such compounds?

- Methodology :

- DFT calculations (e.g., B3LYP/6-311G**) show <0.02 Å deviation in bond lengths (e.g., C9–N1: 1.376 Å experimental vs. 1.379 Å computed) and <2° in angles .

- Validate electrostatic potential maps against X-ray charge-density models to identify reactive sites (e.g., aldehyde group) .

Q. What strategies mitigate competing side reactions during functionalization of the indole aldehyde group?

- Methodology :

- Protect the aldehyde as an oxime or acetal before bromophenyl coupling .

- Use low-temperature kinetics (e.g., –78°C in THF) to suppress aldol condensation.

- Monitor reaction progress via HPLC-MS to detect intermediates (e.g., Schiff bases) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.